![molecular formula C16H15BrN4S B4627019 3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 618426-60-1](/img/structure/B4627019.png)
3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-{5-[(4-Bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine involves multiple steps, starting from basic heterocyclic scaffolds to achieve the final compound. The synthesis is characterized by the introduction of the 4-bromobenzylthio group into the 1,2,4-triazole ring, followed by coupling with the pyridine moiety. The structure of the synthesized compound has been confirmed by 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination, demonstrating its purity and structural integrity (Mu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group with specified cell parameters. A Density Functional Theory (DFT) study, including full geometry optimization and frontier orbital analysis, was conducted to further understand the electronic properties and atomic net charges, contributing to the compound's reactivity and stability (Mu et al., 2015).
Chemical Reactions and Properties
The compound exhibits moderate antifungal activity, suggesting its potential utility in developing antifungal agents. The reactivity of this compound towards various substrates and conditions has been investigated, demonstrating its utility in forming new chemical bonds and introducing functional groups, which is essential for the synthesis of more complex molecules (Mu et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
- Jin-Xia Mu et al. (2015) described the synthesis of a structurally similar compound, detailing its crystal structure through single-crystal X-ray structure determination and exploring its properties via Density Functional Theory (DFT) calculations. The study highlighted the compound's moderate antifungal activity, demonstrating the utility of such molecules in biological applications (Mu et al., 2015).
Biological Activities
- Hacer Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential in medical applications (Bayrak et al., 2009).
- K. R. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their practical application in protecting metals from corrosion (Ansari et al., 2014).
- Manoj N. Bhoi et al. (2016) reported on the synthesis of novel benzothiazole containing derivatives, highlighting their characterized antibacterial and antioxidant activities, as well as screening against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Bhoi et al., 2016).
Catalytic and Chemical Properties
- A study by Haruki Nagae et al. (2015) explored the catalytic activity of group 3 metal triamido complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds, demonstrating the potential of pyridine derivatives in facilitating novel catalytic reactions (Nagae et al., 2015).
properties
IUPAC Name |
3-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-2-21-15(13-4-3-9-18-10-13)19-20-16(21)22-11-12-5-7-14(17)8-6-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXXBFVHJMKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide | |
CAS RN |
618426-60-1 | |
Record name | 4-BROMOBENZYL 4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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